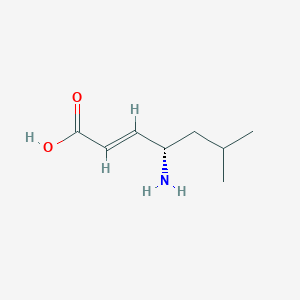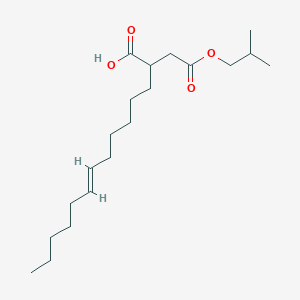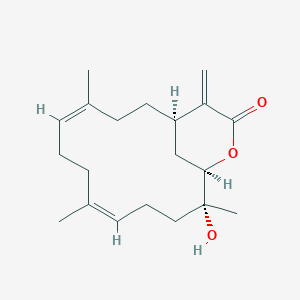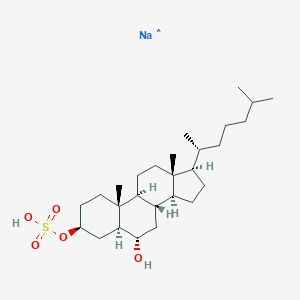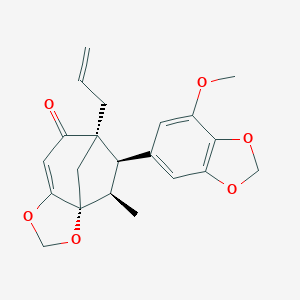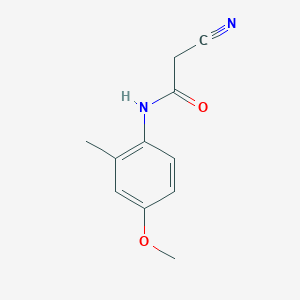
2-cyano-N-(4-methoxy-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-methoxy-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the acetamide family and is commonly referred to as CMMA. The synthesis of CMMA is a complex process that involves several steps, including the reaction of 4-methoxy-2-methylbenzoyl chloride with potassium cyanide and subsequent reaction with ethyl acetate. In
Mécanisme D'action
The mechanism of action of CMMA is not fully understood, but studies have indicated that it may act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of inflammatory mediators, and inhibition of their activity can lead to a reduction in inflammation and pain. Additionally, CMMA has been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects:
CMMA has been shown to have several biochemical and physiological effects. Studies have indicated that it can reduce inflammation and pain, induce apoptosis in cancer cells, and reduce seizures in animal models. Additionally, CMMA has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CMMA is its low toxicity profile, which makes it a safe candidate for further research. Additionally, CMMA has shown promising results in various therapeutic applications, making it a versatile compound for scientific research. However, the synthesis of CMMA is a complex process that requires careful attention to detail and precise measurements, which can be a limitation for lab experiments.
Orientations Futures
There are several future directions for CMMA research. One possible avenue is to further explore its anti-inflammatory and analgesic properties, as well as its potential as an anti-cancer agent. Additionally, research could focus on the development of novel synthesis methods for CMMA, which could improve the efficiency and quality of the final product. Finally, further studies could be conducted to explore the mechanism of action of CMMA, which could lead to the development of more targeted and effective therapeutic applications.
Méthodes De Synthèse
The synthesis of CMMA involves several steps, starting with the reaction of 4-methoxy-2-methylbenzoyl chloride with potassium cyanide to form 4-methoxy-2-methylbenzonitrile. This intermediate product is then reacted with ethyl acetate to produce CMMA. The synthesis of CMMA is a complex process that requires careful attention to detail and precise measurements to ensure the quality of the final product.
Applications De Recherche Scientifique
CMMA has shown significant potential in scientific research due to its various therapeutic applications. It has been studied extensively for its anti-inflammatory and analgesic properties. CMMA has also been shown to have potential as an anti-cancer agent, with studies indicating that it can induce apoptosis in cancer cells. Additionally, CMMA has been shown to have potential as an anti-convulsant, with studies indicating that it can reduce seizures in animal models.
Propriétés
Nom du produit |
2-cyano-N-(4-methoxy-2-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-cyano-N-(4-methoxy-2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H12N2O2/c1-8-7-9(15-2)3-4-10(8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) |
Clé InChI |
VSMZIVQOCJKOEZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CC#N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)
![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
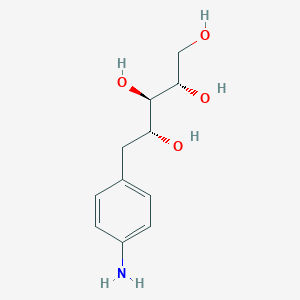
![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)
![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)


![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
